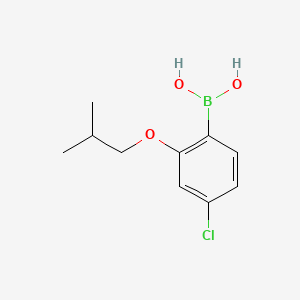

4-Chloro-2-isobutoxyphenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[4-chloro-2-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKLKLXBOXFPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681709 | |

| Record name | [4-Chloro-2-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-06-2 | |

| Record name | Boronic acid, B-[4-chloro-2-(2-methylpropoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Chloro-2-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-isobutoxyphenylboronic acid

Introduction: The Strategic Value of 4-Chloro-2-isobutoxyphenylboronic acid

In the landscape of modern medicinal chemistry and materials science, arylboronic acids are indispensable building blocks. Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1][2][3] this compound is a particularly valuable reagent, offering a trifunctional scaffold. The boronic acid moiety serves as the reactive handle for palladium-catalyzed coupling, while the chloro and isobutoxy groups provide opportunities for secondary derivatization and modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this important intermediate, grounded in established chemical principles.

Synthetic Strategy: The Miyaura Borylation Approach

While traditional methods for synthesizing arylboronic acids often involve organolithium or Grignard reagents, these pathways suffer from poor functional group tolerance.[4][5] The modern method of choice is the Miyaura borylation reaction, a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[6][7][8] This reaction is prized for its mild conditions, broad substrate scope, and high tolerance for sensitive functional groups, making it ideal for complex molecule synthesis.[7]

The chosen synthetic route begins with the commercially available precursor, 1-bromo-4-chloro-2-isobutoxybenzene. This aryl bromide undergoes a Miyaura borylation to yield the corresponding pinacol boronate ester. This stable, isolable intermediate is then hydrolyzed under acidic conditions to afford the target this compound.

Mechanistic Deep Dive: The Palladium Catalytic Cycle

Understanding the mechanism of the Miyaura borylation is critical for troubleshooting and optimization. The reaction proceeds through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[7][9]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the aryl bromide. This oxidative addition forms a square-planar Pd(II) complex.[1][10]

-

Transmetalation: This is the key bond-forming step where the boryl group is transferred from the diboron reagent to the palladium center. The base (potassium acetate, KOAc) plays a crucial role here. It is believed to form an acetato-palladium complex, which is more reactive towards transmetalation than the halide complex.[6][7] The high oxophilicity of boron provides a thermodynamic driving force for this exchange.[6]

-

Reductive Elimination: In the final step, the newly formed aryl-boron bond is reductively eliminated from the palladium center, yielding the arylboronic acid pinacol ester product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2][10]

Detailed Experimental Protocol

This protocol outlines the synthesis of the boronic acid pinacol ester intermediate followed by its hydrolysis to the final product.

Part A: Synthesis of 2-(4-Chloro-2-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 1-Bromo-4-chloro-2-isobutoxybenzene | 277.58 | 5.55 g | 20.0 | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 6.10 g | 24.0 | 1.2 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 816.64 | 489 mg | 0.60 | 0.03 |

| Potassium Acetate (KOAc) | 98.14 | 5.89 g | 60.0 | 3.0 |

| 1,4-Dioxane (anhydrous) | 88.11 | 100 mL | - | - |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-bromo-4-chloro-2-isobutoxybenzene (5.55 g, 20.0 mmol), bis(pinacolato)diboron (6.10 g, 24.0 mmol), PdCl₂(dppf) (489 mg, 0.60 mmol), and potassium acetate (5.89 g, 60.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add 100 mL of anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously under a positive pressure of nitrogen.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 12-18 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate (3 x 50 mL).

-

Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

-

-

Intermediate Purification: The crude pinacol ester can often be used directly in the next step.[11] If necessary, it can be purified by flash chromatography on silica gel. Note: Boronic esters can sometimes degrade on standard silica.[12] A slurry of silica gel treated with boric acid can mitigate this issue.[11][13]

Part B: Hydrolysis to this compound

Procedure:

-

Hydrolysis Setup: Dissolve the crude pinacol ester from Part A in a mixture of acetone (80 mL) and 1 M hydrochloric acid (40 mL).

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The progress can be monitored by TLC, observing the disappearance of the less polar ester and the appearance of the more polar boronic acid at the baseline.

-

Extraction and Isolation:

-

Remove the acetone under reduced pressure.

-

Extract the resulting aqueous slurry with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to yield the crude boronic acid.

-

-

Final Purification (Self-Validation):

-

Crude arylboronic acids often contain boroxine (trimeric anhydride) impurities.[14] Recrystallization is a highly effective method for purification.

-

Dissolve the crude product in a minimal amount of hot toluene or a heptane/ethyl acetate mixture.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the white solid by vacuum filtration, wash with cold heptane, and dry under high vacuum. This step is crucial for ensuring the trustworthiness of the final product's purity.

-

// Nodes start [label="1-Bromo-4-chloro-2-isobutoxybenzene\n+ B₂(pin)₂, PdCl₂(dppf), KOAc", fillcolor="#FBBC05"]; reaction_a [label="Miyaura Borylation\n(Dioxane, 85-90°C, 12-18h)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup_a [label="Filter through Celite\nConcentrate", fillcolor="#F1F3F4"]; intermediate [label="Crude Boronate Ester", shape=cylinder, fillcolor="#FBBC05"]; reaction_b [label="Hydrolysis\n(Acetone / 1M HCl, RT, 4-6h)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup_b [label="Aqueous Workup\n(Extraction with Ethyl Acetate)", fillcolor="#F1F3F4"]; crude_product [label="Crude Boronic Acid", shape=cylinder, fillcolor="#FBBC05"]; purification [label="Purification\n(Recrystallization)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Pure this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reaction_a; reaction_a -> workup_a; workup_a -> intermediate; intermediate -> reaction_b; reaction_b -> workup_b; workup_b -> crude_product; crude_product -> purification; purification -> final_product; } dot Caption: Workflow for the synthesis of the target boronic acid.

Product Characterization

Authenticating the final product is paramount. The following analytical data are expected for this compound.

| Analysis | Expected Results |

| ¹H NMR (500 MHz, CDCl₃) | δ ~7.8 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.0 (dd, 1H, Ar-H), ~3.8 (d, 2H, -OCH₂-), ~2.1 (m, 1H, -CH-), ~1.0 (d, 6H, -CH(CH₃)₂) ppm. The B(OH)₂ protons are often broad and may exchange with water in the solvent. |

| ¹³C NMR (125 MHz, CDCl₃) | Expected peaks in the aromatic region (110-160 ppm), with the carbon attached to boron being broad or unobserved. Peaks for the isobutoxy group should appear at ~75 ppm (-OCH₂-) and in the aliphatic region (~28 ppm for CH, ~19 ppm for CH₃). |

| ¹¹B NMR | A broad singlet is expected around δ 30 ppm, characteristic of a trigonal planar arylboronic acid.[15] |

| Mass Spec (ESI-) | [M-H]⁻ expected at m/z ~227.0 |

Safety Precautions & Hazard Management

As a matter of professional practice, a thorough safety assessment must precede any experimental work.

-

Arylboronic Acids: Generally considered to be skin and eye irritants.[16][17] Avoid inhalation of dust and direct contact.

-

1,4-Dioxane: A flammable liquid and potential carcinogen. Handle only in a well-ventilated chemical fume hood.

-

Palladium Catalysts: Can be toxic and should be handled with care.

-

Potassium Acetate: Hygroscopic; keep the container tightly closed.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and nitrile gloves, is required at all times.

All waste should be disposed of in accordance with institutional and local regulations.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available from: [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Available from: [Link]

-

News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

- Google Patents. (2006). Process for purification of boronic acid and its derivatives.

-

Organic Chemistry Portal. Synthesis of arylboronic acids and arylboronates. Available from: [Link]

-

ResearchGate. (2018). Preparation of primary arylamines from aryl halides and arylboronic acid. Available from: [Link]

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(6), 750-752. Available from: [Link]

-

Wikipedia. Miyaura borylation. Available from: [Link]

-

Chemistry Stack Exchange. (2022). Challenging purification of organoboronic acids. Available from: [Link]

-

ResearchGate. (2020). Proposed mechanism for the Miyaura borylation reaction. Available from: [Link]

-

Molander, G. A., & Ellis, N. (2007). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Accounts of chemical research, 40(4), 275–286. Available from: [Link]

- Google Patents. (2014). Preparation method of arylboronic acid compound.

-

Organic Syntheses. (2005). Organic Syntheses Procedure. Available from: [Link]

- Google Patents. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

BoronPharm. (4-Chloro-2-isobutoxyphenyl)boronic acid. Available from: [Link]

-

Organic Syntheses. (2002). Organic Syntheses Procedure - boric acid. Available from: [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

-

Kairav Chemofarbe Industries Ltd. 4-Chloro phenyl boronic acid. Available from: [Link]

- Google Patents. (2014). Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis.

-

PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Available from: [Link]

-

ResearchGate. (2014). Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime. Available from: [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. news-medical.net [news-medical.net]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-isobutoxyphenylboronic Acid

This guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-2-isobutoxyphenylboronic acid, a valuable building block in contemporary organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with practical, field-tested insights into its characterization and application.

Introduction: The Versatility of Arylboronic Acids

Arylboronic acids are indispensable reagents in modern synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed carbon-carbon bond formation has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials. This compound, with its specific substitution pattern, offers a unique combination of steric and electronic properties that can be strategically exploited in the synthesis of complex target molecules. The presence of the chloro-substituent provides a potential site for further functionalization, while the isobutoxy group influences solubility and steric hindrance around the boronic acid moiety.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a reagent is paramount for its effective use in synthesis, including reaction optimization, purification, and formulation.

Structural and General Information

| Property | Value | Source |

| CAS Number | 1256355-06-2 | [1] |

| Molecular Formula | C₁₀H₁₄BClO₃ | [2] |

| Molecular Weight | 228.48 g/mol | [2] |

| IUPAC Name | (4-Chloro-2-isobutoxyphenyl)boronic acid | N/A |

| Purity | Typically >97% | [3] |

| Appearance | White to off-white solid | [4] |

| Storage | Store at -20°C in a dry, dark place | [2] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "B(OH)2" [pos="0,0!", fontcolor="#202124"]; "C1" [pos="-1.5,0.5!", label=""]; "C2" [pos="-2.5,1.5!", label=""]; "C3" [pos="-3.5,1!", label=""]; "C4" [pos="-3.5,0!", label=""]; "C5" [pos="-2.5,-1!", label=""]; "C6" [pos="-1.5,-0.5!", label=""]; "O-isobutoxy" [pos="-2.7,2.5!", label="O", fontcolor="#EA4335"]; "isobutyl-C1" [pos="-3.5,3.5!", label=""]; "isobutyl-C2" [pos="-4.5,3!", label=""]; "isobutyl-C3" [pos="-3.5,4.5!", label=""]; "Cl" [pos="-4.5,-0.5!", label="Cl", fontcolor="#34A853"];

edge [color="#202124"]; "B(OH)2" -- "C1"; "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C2" -- "O-isobutoxy"; "O-isobutoxy" -- "isobutyl-C1"; "isobutyl-C1" -- "isobutyl-C2"; "isobutyl-C1" -- "isobutyl-C3"; "C4" -- "Cl"; }graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "Sample" [label="Dissolve Sample\n(CDCl3 or DMSO-d6)"]; "NMR_Tube" [label="Transfer to\nNMR Tube"]; "Spectrometer" [label="Acquire 1H and 13C Spectra"]; "Processing" [label="Process Data\n(Fourier Transform,\nPhase Correction)"]; "Analysis" [label="Spectral Analysis\n(Chemical Shift,\nIntegration, Coupling)"]; "Sample" -> "NMR_Tube" -> "Spectrometer" -> "Processing" -> "Analysis"; }

Caption: Workflow for NMR spectroscopic analysis.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Boronic acids can sometimes be challenging to dissolve; gentle warming or sonication may be required. [5]2. Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time is typically required.

-

Data Processing and Analysis: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective nuclei in the molecule. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed. [6]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Expected IR Absorptions (cm⁻¹):

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ from the isobutoxy group.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

B-O Stretch: A strong band around 1350 cm⁻¹.

-

C-O Stretch: A peak in the 1200-1300 cm⁻¹ range for the aryl ether.

-

C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region.

-

Out-of-Plane Bending: The substitution pattern on the benzene ring will give rise to characteristic bands in the fingerprint region (600-900 cm⁻¹). [7][8] Experimental Protocol for FT-IR Analysis:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (if the compound has a low melting point). For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Sample Spectrum: Place the sample in the instrument and acquire the IR spectrum.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrometer should detect the molecular ion peak corresponding to the molecular weight of the compound (228.48 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

-

Fragmentation: Common fragmentation pathways for boronic acids can involve the loss of water or the boronic acid group. The isobutoxy group may also undergo fragmentation. [9][10] Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography. Electrospray ionization (ESI) is a common technique for analyzing boronic acids. [11]3. Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Stability and Handling

Proper storage and handling are crucial for maintaining the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container at -20°C to minimize degradation. [2]It should be protected from moisture and light.

-

Stability: Arylboronic acids can be susceptible to protodeboronation, especially under harsh acidic or basic conditions. [12][13]They can also undergo dehydration to form boroxines (cyclic trimers), which may affect their reactivity. [14]The use of stable MIDA boronates is a strategy to overcome the instability of some boronic acids. [14]* Handling: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Purification

For applications requiring high purity, such as in pharmaceutical synthesis, purification of the boronic acid may be necessary.

Recrystallization Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the boronic acid is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for recrystallizing arylboronic acids include water, ethanol, or mixtures of organic solvents. [15]2. Dissolution: Dissolve the crude boronic acid in a minimal amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Caption: General workflow for the purification of arylboronic acids by recrystallization.

Applications in Synthesis: The Suzuki-Miyaura Coupling

This compound is primarily used as a coupling partner in Suzuki-Miyaura reactions to introduce the 4-chloro-2-isobutoxyphenyl moiety into a target molecule.

Sources

- 1. This compound | 1256355-06-2 [m.chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 4. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

The Synthetic Cornerstone: A Technical Guide to 4-Chloro-2-isobutoxyphenylboronic Acid

Introduction

4-Chloro-2-isobutoxyphenylboronic acid, bearing the CAS number 1256355-06-2, is a versatile substituted arylboronic acid that has emerged as a significant building block in modern organic synthesis.[1][2] Its unique structural features—a chlorine atom, an isobutoxy group, and a boronic acid moiety—make it a highly valuable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of its chemical properties, synthesis, characterization, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development. While specific experimental data for this exact compound is not widely available in public literature, this guide will draw upon established principles and data from closely related analogues to provide a robust framework for its use.

Physicochemical Properties and Structural Attributes

Understanding the inherent properties of this compound is fundamental to its effective application. The interplay of its constituent functional groups governs its reactivity, solubility, and stability.

| Property | Value | Source |

| CAS Number | 1256355-06-2 | [1][2] |

| Molecular Formula | C₁₀H₁₄BClO₃ | [3] |

| Molecular Weight | 228.48 g/mol | [3] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO | [4] |

The boronic acid group is a Lewis acid, capable of forming a tetrahedral boronate complex with a base, which is a crucial step in its most prominent application, the Suzuki-Miyaura coupling reaction.[5] The chlorine and isobutoxy substituents on the phenyl ring influence the electronic properties of the molecule, which in turn can affect its reactivity in cross-coupling reactions and the properties of the resulting products.[6][7]

Synthesis of Substituted Phenylboronic Acids: A General Protocol

Exemplary Synthesis Workflow

This protocol is a generalized procedure based on the synthesis of structurally similar compounds, such as 4-chloro-2-fluoro-3-substituted-phenylboronic acids.[8]

Step 1: Lithiation of the Aryl Halide

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the starting aryl halide (e.g., 1-bromo-4-chloro-2-isobutoxybenzene) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of an organolithium reagent, typically n-butyllithium (n-BuLi) in hexanes, dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

Step 2: Borylation

-

To the aryllithium solution, slowly add a trialkyl borate, such as trimethyl borate or triisopropyl borate, at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Workup

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of an aqueous acid, such as 2 M hydrochloric acid.

-

Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester to the desired boronic acid.

-

Transfer the mixture to a separatory funnel and perform an extraction with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

Purification can be achieved by recrystallization from an appropriate solvent system.

Diagram of the General Synthesis Workflow:

Caption: Generalized synthesis of a substituted phenylboronic acid.

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized boronic acid. While specific spectra for this compound are not publicly available, this section outlines the expected analytical data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isobutoxy group protons, and the acidic protons of the boronic acid moiety.[9]

-

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.

-

Isobutoxy Protons: A doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons.

-

Boronic Acid Protons: A broad singlet for the two -OH protons, which may be exchangeable with D₂O. The chemical shift of these protons can be highly variable.[10]

-

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for each unique carbon atom in the molecule.[11][12][13]

-

Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the boron atom will have a characteristic chemical shift.

-

Isobutoxy Carbons: Signals in the aliphatic region (δ 10-80 ppm).

-

The presence of the electronegative chlorine and oxygen atoms will influence the chemical shifts of the attached and adjacent carbon atoms.[14]

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[15][16][17][18][19]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (boronic acid) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (ether) | 1000-1300 |

| C-Cl stretch | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of chlorine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) and fragment ions containing chlorine.[20] Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will result in an M+2 peak with about one-third the intensity of the M⁺ peak.[20]

The Suzuki-Miyaura Coupling Reaction: A Key Application

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[5][21][22] This palladium-catalyzed reaction forms a carbon-carbon bond between the arylboronic acid and an organic halide or triflate, providing a powerful tool for the synthesis of biaryls and other complex organic molecules.[5][21][22]

Generalized Suzuki-Miyaura Coupling Protocol

Materials:

-

This compound

-

Aryl or vinyl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

-

To a reaction vessel, add the aryl or vinyl halide/triflate (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the degassed solvent to the reaction vessel.

-

Add the palladium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture to the desired temperature (often 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

Substituted phenylboronic acids are of significant interest in drug discovery due to their ability to act as bioisosteres for other functional groups and their role as key intermediates in the synthesis of complex drug candidates.[23] The presence of the chloro and isobutoxy groups in this compound can impart specific physicochemical properties to the final products, such as altered lipophilicity and metabolic stability, which are crucial for drug efficacy.[6][7]

Boronic acid-containing compounds have been successfully developed as enzyme inhibitors, with the boronic acid moiety often forming a covalent bond with active site serine or threonine residues.[23] Furthermore, the Suzuki-Miyaura coupling, which heavily relies on boronic acids like the one discussed here, is a cornerstone in the synthesis of a vast array of pharmaceuticals.[4][24]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place, away from oxidizing agents and moisture.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound remains limited in the public domain, the general principles and protocols outlined in this guide provide a solid foundation for its successful application in research and development.

References

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

BoronPharm. (n.d.). 1256355-06-2 | (4-Chloro-2-isobutoxyphenyl)boronic acid. Retrieved from [Link]

- Coutinho, T. C., et al. (2020).

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

UCLA. (n.d.). IR Chart. Retrieved from [Link]

-

University of Calgary. (n.d.). 1H NMR - Chemical Shift List. Retrieved from [Link]

- G. S. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 32-79.

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

-

YouTube. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. boronpharm.com [boronpharm.com]

- 2. This compound | 1256355-06-2 [m.chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. Page loading... [wap.guidechem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 14. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. tcichemicals.com [tcichemicals.com]

- 23. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

A Multi-technique Approach to the Definitive Structure Elucidation of 4-Chloro-2-isobutoxyphenylboronic Acid: A Technical Guide

Abstract

The robust and unambiguous determination of a chemical structure is the bedrock of drug discovery, process development, and materials science. This guide provides an in-depth, methodology-driven approach to the complete structure elucidation of 4-Chloro-2-isobutoxyphenylboronic acid, a valuable building block in organic synthesis. Moving beyond a mere recitation of techniques, this document is framed from the perspective of an experienced analytical scientist, focusing on the strategic integration of orthogonal analytical techniques. We will explore the causality behind experimental choices, demonstrating how a synergistic workflow—encompassing chromatography and mass spectrometry for purity and mass confirmation, with a deep dive into multi-dimensional NMR and FTIR for definitive connectivity and functional group analysis—constitutes a self-validating system for structural confirmation.

Foundational Analysis: Purity Assessment and Molecular Mass Confirmation

Our strategy is to first develop a UHPLC method to separate the main component from any potential impurities, such as starting materials, by-products, or the common cyclic anhydride trimer (boroxine).[3][4] Coupling this to an ESI-MS detector provides simultaneous confirmation of the molecular weight of the parent compound.

Data Presentation: UHPLC-MS Parameters

| Parameter | Value/Condition | Rationale |

| Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | C18 provides excellent retention for moderately polar aromatic compounds. Sub-2 µm particles ensure high resolution. |

| Mobile Phase A | 10 mM Ammonium Acetate in Water | Buffered aqueous phase to ensure reproducible ionization. |

| Mobile Phase B | Acetonitrile | Standard organic modifier for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 3 minutes | A rapid screening gradient to elute compounds across a wide polarity range. |

| Flow Rate | 0.5 mL/min | Optimized for the column diameter to maintain efficiency. |

| Column Temp. | 40 °C | Reduces viscosity and improves peak shape. |

| MS Ionization | Electrospray (ESI), Negative Mode | Boronic acids show excellent ionization in negative mode, typically forming a clean [M-H]⁻ ion, minimizing complex adducts.[5] |

| MS Scan Range | m/z 50-500 | Covers the expected molecular ion and potential low-mass impurities. |

Expected Observation: For this compound (Molecular Formula: C₁₀H₁₄BClO₃, Molecular Weight: 228.48 g/mol ), we anticipate a primary peak in the chromatogram with a corresponding mass spectrum showing a strong ion at m/z 227.47 [M-H]⁻. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) should be observable for the molecular ion peak.

Unraveling the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: With purity and molecular weight confirmed, NMR spectroscopy becomes our primary tool for mapping the atomic connectivity. It is the only technique that provides direct, through-bond information about the entire molecular skeleton. For a substituted phenylboronic acid, a multi-pronged NMR strategy is not just beneficial; it is essential for unambiguous assignment.

¹H and ¹³C NMR: The Carbon-Proton Backbone

¹H NMR will provide the initial overview of the proton environments, specifically the aromatic substitution pattern and the structure of the isobutoxy group. ¹³C NMR complements this by identifying all unique carbon atoms.

¹¹B NMR: The Boron Centerpiece

For any organoboron compound, ¹¹B NMR is a crucial and highly informative experiment.[6] Boron has two NMR-active nuclei, but ¹¹B (I=3/2, 80.1% natural abundance) is the nucleus of choice due to its higher sensitivity.[6] The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state. A trigonal planar, sp²-hybridized boronic acid will exhibit a signal significantly downfield compared to a tetrahedral, sp³-hybridized boronate ester or boronate anion.[7][8] This allows us to confirm the presence of the B(OH)₂ group directly.

2D NMR (COSY, HSQC, HMBC): Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR experiments provide the instructions for how they connect.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, which will definitively map out the isobutoxy chain and the connectivity of adjacent aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon (¹H-¹³C one-bond correlation).

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically 2-3 bonds). This is the key experiment to connect the disparate fragments. For example, HMBC will show correlations from the isobutoxy -CH₂- protons to the aromatic ring carbon C2, and from the aromatic protons to the carbon bearing the boron atom (C1), cementing the overall structure.

Visualization: NMR Elucidation Workflow

Caption: Workflow for integrating multi-dimensional NMR data.

Data Presentation: Predicted NMR Assignments (in CDCl₃)

| Atom Position(s) | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| B(OH)₂ | ~5.0-6.5, br s | - | - |

| H3 | ~7.8 (d) | ~115 | C1, C5, C-isobutoxy |

| H5 | ~7.2 (dd) | ~130 | C1, C3, C4 |

| H6 | ~6.8 (d) | ~112 | C2, C4, C-isobutoxy |

| -OCH₂- | ~3.8 (d) | ~75 | C2, C-isobutyl CH |

| -CH(CH₃)₂ | ~2.1 (m) | ~28 | C-isobutoxy CH₂, CH₃ |

| -CH(CH₃)₂ | ~1.0 (d) | ~19 | C-isobutyl CH, C-isobutoxy CH₂ |

| C1-B | - | ~125 | H3, H5 |

| C2-O | - | ~160 | H3, H6, -OCH₂- |

| C4-Cl | - | ~128 | H3, H5, H6 |

Note: Predicted shifts are estimates based on standard substituent effects and may vary based on solvent and concentration.

Corroborative Evidence: Functional Group Analysis by FTIR

Expertise & Experience: While NMR provides the skeleton, Fourier-Transform Infrared (FTIR) spectroscopy provides rapid confirmation of the key functional groups present. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For this molecule, we are looking for several key signatures that validate the structure proposed by NMR and MS.

Data Presentation: Key FTIR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3500-3200 | O-H Stretch | B(OH)₂ | Strong, very broad |

| ~2960, 2870 | C-H Stretch (sp³) | Isobutyl group | Strong, sharp |

| ~1600, 1480 | C=C Stretch | Aromatic Ring | Medium to strong, sharp |

| ~1380-1340 | B-O Stretch | Boronic Acid | Strong, characteristic |

| ~1250 | C-O Stretch | Aryl-Alkyl Ether | Strong, sharp |

| ~1100 | C-Cl Stretch | Aryl Chloride | Medium to strong |

The presence of a very broad O-H stretch is a hallmark of hydrogen-bonded hydroxyl groups in boronic acids.[9][10] The strong B-O stretching band further confirms the boronic acid moiety.[11][12]

Integrated Analysis and Final Structure Confirmation

Trustworthiness: The power of this multi-technique approach lies in its self-validating nature. Each piece of data from our orthogonal experiments must converge to support a single, unambiguous structure.

-

LC-MS confirmed the molecular formula C₁₀H₁₄BClO₃.

-

FTIR confirmed the presence of -OH, B-O, aromatic, ether, and C-Cl functional groups.

-

¹¹B NMR confirmed the sp² hybridization state of the boron atom, consistent with a boronic acid.

-

¹H, ¹³C, COSY, HSQC, and HMBC NMR collectively pieced together the molecular skeleton, confirming a 1,2,4-trisubstituted aromatic ring, an isobutoxy group at position 2, a chlorine at position 4, and the boronic acid at position 1.

All evidence is internally consistent and points definitively to the structure of this compound.

Visualization: Final Confirmed Structure

Caption: Confirmed structure of this compound.

Experimental Protocols

Authoritative Grounding: The following protocols are generalized standard operating procedures based on established methodologies for the analysis of arylboronic acids.

Protocol 1: UHPLC-MS Analysis

-

Prepare a 1 mg/mL stock solution of the sample in acetonitrile.

-

Dilute the stock solution 100-fold with a 50:50 mixture of Mobile Phase A and B.

-

Inject 1-2 µL of the diluted sample onto the UHPLC system.

-

Acquire data using the parameters outlined in the UHPLC-MS data table.

-

Process the data, integrating the UV chromatogram for purity assessment and analyzing the mass spectrum of the main peak for mass confirmation.

Protocol 2: NMR Spectroscopy

-

Accurately weigh ~10-15 mg of the sample and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

-

For ¹¹B NMR, use a quartz NMR tube to avoid background signals from borosilicate glass. A concentration of ~4 mg in 0.65 mL is often sufficient.[6]

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a proton-decoupled ¹¹B spectrum.

-

Acquire standard 2D gCOSY, gHSQC, and gHMBC spectra.

-

Process all spectra using appropriate software, referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Protocol 3: FTIR Spectroscopy

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Perform a background scan of the clean ATR crystal prior to sample analysis.

-

Label the major peaks in the resulting spectrum.

Safety & Handling Precautions

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes. While specific toxicology data is not thoroughly established, similar arylboronic acids are classified as irritants. Consult the material safety data sheet (MSDS) from the supplier for detailed handling and disposal information.

References

-

Metola, P., Chapin, B. M., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3254-3259. [Link]

-

Luchini, A., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3396–3403. [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

-

Metola, P., Chapin, B. M., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

-

Metola, P., Chapin, B. M., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

-

Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

-

Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. [Link]

-

Zhang, Y., et al. (2013). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. [Link]

-

Various Authors. (2024). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. ResearchGate. [Link]

Sources

- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

4-Chloro-2-isobutoxyphenylboronic acid molecular weight and formula

An In-Depth Technical Guide to 4-Chloro-2-isobutoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key building block in modern organic synthesis. As a senior application scientist, the following sections synthesize its core chemical data, proven synthetic methodologies, strategic applications in medicinal chemistry, and critical handling protocols to ensure its effective use and stability in a research environment.

Compound Identification and Physicochemical Properties

This compound is a substituted arylboronic acid valued for its utility in palladium-catalyzed cross-coupling reactions. Its specific substitution pattern—a para-chloro group, an ortho-isobutoxy group, and the boronic acid moiety—offers a unique combination of electronic and steric properties for creating complex molecular architectures.

Table 1: Core Compound Identifiers

| Identifier | Value |

| Chemical Name | (4-Chloro-2-isobutoxyphenyl)boronic acid |

| CAS Number | 1256355-06-2[1][2] |

| Molecular Formula | C₁₀H₁₄BClO₃[3] |

| Molecular Weight | 228.48 g/mol |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical Form | Solid | Typically a white to off-white powder. |

| Purity | ≥95% | Commercially available standard.[3] |

| Melting Point | 154-158 °C (estimate) | Data for the analogous (4-Chloro-2-ethoxyphenyl)boronic acid is used as a proxy due to structural similarity.[4] |

| Boiling Point | Not available | Decomposes upon strong heating. |

| Solubility | Soluble in organic solvents like DMSO, THF, and Methanol. | Limited solubility in non-polar solvents and water. |

Synthesis and Purification Strategy

The synthesis of multi-substituted phenylboronic acids like this compound typically relies on two primary strategies: the palladium-catalyzed Miyaura borylation of an aryl halide or the metalation of an aryl ring followed by quenching with a boron electrophile. The latter approach, specifically directed ortho-metalation via lithiation, is a powerful and reliable method for achieving this specific substitution pattern.

A plausible and robust synthesis starts from 1-bromo-4-chloro-2-isobutoxybenzene. This precursor undergoes a halogen-metal exchange with an organolithium reagent at low temperature to generate a transient aryllithium species. This nucleophile is then trapped with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a boronate ester, which is subsequently hydrolyzed to the final boronic acid.

Caption: Lithiation-Borylation Synthesis Workflow.

Field-Proven Experimental Protocol: Lithiation-Borylation

Causality: This protocol leverages the significant difference in reactivity between bromine and chlorine in halogen-metal exchange. The C-Br bond is selectively targeted by n-butyllithium at cryogenic temperatures (-78 °C) to prevent side reactions, such as attack at the more electron-rich isobutoxy group or the C-Cl bond.[5]

-

Reactor Preparation : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1-bromo-4-chloro-2-isobutoxybenzene (1.0 eq).

-

Inerting and Dissolution : The vessel is purged with dry nitrogen. Anhydrous tetrahydrofuran (THF) is added via cannula to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation : n-Butyllithium (1.05 eq, 2.5 M solution in hexanes) is added dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred for an additional hour at -78 °C to ensure complete formation of the aryllithium intermediate.[5]

-

Borylation : Trimethyl borate (1.2 eq) is added dropwise, again maintaining a temperature below -70 °C. The reaction is allowed to stir at -78 °C for 30 minutes and then slowly warm to room temperature over 2 hours.[5]

-

Hydrolysis (Quench) : The reaction is carefully quenched by slow addition of 1 M hydrochloric acid (HCl), with stirring, until the pH is acidic (~pH 2-3).

-

Extraction and Isolation : The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification : The crude solid is purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture) to yield the final product.

Trustworthiness: The Critical Importance of Purification

A common impurity in commercially available and newly synthesized arylboronic acids is the corresponding cyclic trimer anhydride, known as a boroxine .[6] These boroximes are significantly less reactive in Suzuki-Miyaura couplings and can lead to inconsistent yields and difficult purification of the final coupled product.

Self-Validating Step: To ensure maximum reactivity, it is imperative to recrystallize the boronic acid from water, if its solubility permits.[6] This process hydrolyzes the boroxine back to the desired monomeric boronic acid. The purified solid should be dried thoroughly under high vacuum before use.

Key Applications in Drug Discovery and Development

This compound is not merely a reagent but a strategic building block for tuning the properties of lead compounds in drug discovery. Its primary application is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.

Caption: Role in Suzuki-Miyaura Cross-Coupling.

Core Utility and Strategic Value

-

Scaffold Construction : It serves as a robust precursor for synthesizing complex biaryl and heteroaryl structures, which are privileged motifs in many FDA-approved drugs.[3][7] The reaction is highly tolerant of various functional groups, making it ideal for late-stage functionalization in a synthetic route.[8]

-

Modulation of Physicochemical Properties : The substituents on the ring are strategically important:

-

Chloro Group : The presence of a chlorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. This "magic chloro effect" is a well-established strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate.

-

Isobutoxy Group : This bulky, lipophilic group positioned ortho to the reactive site can influence the final molecule's conformation by inducing a twist in the biaryl system. This conformational constraint can be critical for achieving selective binding to a biological target. It also increases lipophilicity, which can aid in crossing cellular membranes.

-

-

Boronic Acid Functionality : The boronic acid group itself has gained significant attention in drug design. It is a unique Lewis acid capable of forming reversible covalent bonds with diols present in biological molecules like sugars or specific amino acid residues (e.g., serine in proteases).[9] The first-in-class proteasome inhibitor, Bortezomib, validated the use of boronic acids as effective pharmacophores.[9]

Stability, Storage, and Handling

Arylboronic acids are sensitive to specific environmental conditions, and improper handling can lead to degradation, compromising experimental results. Understanding the primary decomposition pathways is key to maintaining the reagent's integrity.

Caption: Major Decomposition Pathways for Boronic Acids.

Key Decomposition Pathways

-

Boroxine Formation : As mentioned, this is a reversible dehydration reaction where three molecules of boronic acid condense to form a six-membered ring. While the equilibrium can be shifted back by adding water, it is best to minimize its formation through proper storage.

-

Protodeboronation : This is an irreversible process where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This pathway is often promoted by moisture, strong acids, or bases.

Mandatory Handling and Storage Protocol

To ensure the long-term stability and reactivity of this compound, the following protocol must be observed:

-

Storage : Store the compound in a tightly sealed container at refrigerated temperatures (2-8 °C).

-

Atmosphere : Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture. Boronic acids can be sensitive to air.

-

Handling : Use in a well-ventilated area or a fume hood. Avoid dust formation. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Dispensing : When weighing, do so quickly to minimize exposure to ambient air. For long-term storage of partial containers, it is advisable to flush the headspace with an inert gas before resealing.

Conclusion

This compound is a high-value synthetic intermediate whose utility extends far beyond its basic structure. For drug discovery professionals and synthetic chemists, it offers a pre-packaged combination of features—a reactive handle for C-C bond formation, a metabolically robust chlorine atom, and a sterically influential isobutoxy group—that can be strategically deployed to optimize the properties of complex molecules. Adherence to rigorous synthesis, purification, and handling protocols is essential to fully realize the potential of this versatile building block.

References

-

Wikipedia. (2023). Miyaura borylation. Retrieved from [Link]

- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022).

- Lipshutz, B. H., Ghorai, S., & Moser, R. (2011).

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

- Aggarwal, V. K., et al. (2017).

- Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.

- Leonori, D. (2018).

- Arts, M., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.

-

BoronPharm. (n.d.). 1256355-06-2 | (4-Chloro-2-isobutoxyphenyl)boronic acid. Retrieved from [Link]

- U.S. Patent No. 8,822,730 B2. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- U.S. Patent No. 6,713,446 B2. (2004). Formulation of boronic acid compounds. PubChem.

- U.S. Patent No. 10,183,034 B2. (2019). Therapeutic uses of pharmaceutical compositions comprising cyclic boronic acid ester derivatives.

-

MedChemica. (n.d.). Publications & Patents. Retrieved from [Link]

- D'Andrea, L. D., & Pinto, A. (2021).

- Abou, A., Foubelo, F., & Yus, M. (2007). Selective lithiation of 1-chloro-n-phenylsulfanylalkanes. ARKIVOC, 2007(5), 191-201.

Sources

- 1. This compound | 1256355-06-2 [m.chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. boronpharm.com [boronpharm.com]

- 4. echemi.com [echemi.com]

- 5. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Chloro-2-isobutoxyphenylboronic Acid for Advanced Synthesis

Introduction: The Strategic Value of Substituted Phenylboronic Acids in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. Among the vast arsenal of chemical reagents, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of 4-Chloro-2-isobutoxyphenylboronic acid (CAS No. 1256355-06-2), a versatile reagent whose unique substitution pattern offers significant advantages in the construction of complex organic molecules.

The presence of a chloro substituent, an isobutoxy group, and a boronic acid moiety on a single phenyl ring provides a trifecta of chemical functionality. The boronic acid is primed for Suzuki-Miyaura coupling, a robust and widely utilized method for carbon-carbon bond formation. The chloro group offers a potential secondary reaction site for further functionalization or can be used to modulate the electronic properties of the molecule. The isobutoxy group, with its steric bulk and ether linkage, can influence solubility, metabolic stability, and binding interactions of the final compound. This strategic combination makes this compound a valuable asset in the synthesis of pharmaceuticals and other fine chemicals. This guide will delve into its commercial availability, provide insights into its synthesis and purification, and explore its applications, particularly in the context of drug discovery.

Commercial Availability and Sourcing

This compound is commercially available from a range of specialized chemical suppliers. For researchers and process chemists, understanding the landscape of suppliers, available quantities, typical purities, and lead times is crucial for project planning and execution. The following table provides a comparative overview of representative suppliers.

| Supplier | Product Number | Purity | Available Quantities | Lead Time |

| BoronPharm | BP27702 | ≥ 95% | Inquire for bulk | Request Quote |

| United States Biological | 431520 | Highly Purified | Inquire | Request Quote |

| AK Scientific, Inc. | X1902 | > 95% | Inquire | Request Quote |

| TCI America | - | - | Inquire | ~2 weeks from Japan stock |

Note: Availability, purity, and lead times are subject to change. It is always recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

Synthesis and Purification: A Protocol Grounded in Experience

While a specific, published, step-by-step synthesis for this compound is not readily found in peer-reviewed literature, its synthesis can be reliably achieved through established methodologies for arylboronic acid preparation. The most common and industrially scalable approach involves the reaction of an organometallic intermediate with a borate ester, followed by acidic workup.

The logical pathway to this molecule begins with the synthesis of the corresponding aryl halide, 1-chloro-3-isobutoxybenzene. This precursor can be prepared via a Williamson ether synthesis from 3-chlorophenol and isobutyl bromide. The subsequent and crucial step is the introduction of the boronic acid functionality. This is typically achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate.

Representative Synthetic Workflow

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of a Structurally Related Arylboronic Acid

The following protocol for the synthesis of 4-chloro-2-fluorophenylboronic acid can be adapted for the synthesis of this compound by starting with 1-bromo-4-chloro-2-isobutoxybenzene.[1]

Materials:

-

1-Bromo-4-chloro-2-isobutoxybenzene (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

-

Trimethyl borate (1.2 equiv)

-

1N Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Chloroform

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-chloro-2-isobutoxybenzene and anhydrous THF.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

-

Add trimethyl borate dropwise, again maintaining the temperature at -78 °C. Stir for an additional 30 minutes.

-

Quench the reaction by the slow addition of 1N HCl, allowing the mixture to warm to room temperature with stirring.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and hexanes.

Purification: A Self-Validating System

The purity of arylboronic acids is critical for their successful application, as impurities can interfere with catalytic cycles and lead to side reactions. Recrystallization is a robust and self-validating purification method for many arylboronic acids.[2]

Detailed Recrystallization Protocol: [2]

-

Dissolve the crude arylboronic acid in a minimal amount of a suitable hot solvent (e.g., water, ethanol, or a solvent mixture identified through solubility trials).

-

If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot filtering the solution.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

The formation of a crystalline solid with a sharp melting point is a strong indicator of high purity. Further validation should be conducted using analytical techniques such as NMR spectroscopy and HPLC.

Applications in Drug Discovery: The Power of the Suzuki-Miyaura Coupling

Arylboronic acids are foundational reagents in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of C-C bonds.[3] This reaction is extensively used in the pharmaceutical industry to synthesize biaryl and substituted aromatic compounds, which are common motifs in drug molecules.

The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Suzuki-Miyaura Coupling Protocol[4]

This protocol provides a general procedure that can be adapted for coupling this compound with a suitable aryl halide.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (buchwaldite ligand, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Degassed Toluene

-

Degassed Water

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the vessel and purge with an inert gas (argon or nitrogen) for several cycles.

-

Add degassed toluene and degassed water via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

-

Purify the crude product by flash column chromatography.

The unique substitution pattern of this compound makes it a valuable building block for creating libraries of compounds for screening in drug discovery programs. The isobutoxy group can probe specific hydrophobic pockets in protein targets, while the chloro substituent can be used to fine-tune electronic properties or serve as a handle for further diversification.

Conclusion

This compound is a commercially available and highly versatile building block for organic synthesis. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery and development. This guide has provided a comprehensive overview of its sourcing, synthesis, purification, and application, equipping researchers and scientists with the foundational knowledge to effectively incorporate this valuable reagent into their synthetic strategies. The ability to rationally design and synthesize complex molecules is at the heart of chemical innovation, and reagents like this compound are key enablers in this endeavor.

References

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2003). Organic Letters, 5(24), 4615–4618. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

-

Purification of boronic acids? (2017, December 19). Reddit. Retrieved from [Link]

-

How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate. Retrieved from [Link]

-

Arylboronic Acids. (n.d.). DRUG REGULATORY AFFAIRS INTERNATIONAL. Retrieved from [Link]

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (2014). Google Patents.

-

Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. (2021). Royal Society of Chemistry. Retrieved from [Link]

- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(15), 3499. Retrieved from [Link]

-